3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid
Overview
Description
3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a thiophene ring, a carboxylic acid group, and a sulfonamide group substituted with a methyl and fluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with N-methyl-4-fluorobenzenesulfonamide under specific reaction conditions. This process may involve the use of coupling agents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate the formation of the amide bond between the carboxylic acid and sulfonamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using optimized reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding.
Comparison with Similar Compounds
3-(N-methyl4-fluorobenzenesulfonamido)thiophene-2-carboxylic acid can be compared with other thiophene-based compounds, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
IUPAC Name |
3-[(4-fluorophenyl)sulfonyl-methylamino]thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4S2/c1-14(10-6-7-19-11(10)12(15)16)20(17,18)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFWYLAAFKHQSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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